Tert-butyl 2-(3-bromopropoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-bromopropoxy)acetate is an organic compound with the molecular formula C9H17BrO3 and a molecular weight of 253.13 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a bromopropoxy group attached to an acetate backbone. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-(3-bromopropoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with 3-bromopropanol under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-bromopropoxy)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used.
Ester Hydrolysis: The major products are the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 2-(3-bromopropoxy)acetate has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of functional materials, such as polymers and surfactants, with tailored properties.
Biological Studies: The compound is used in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-bromopropoxy)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds . The ester group can also undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromoacetate: Similar in structure but lacks the bromopropoxy group.
Ethyl bromoacetate: Similar in reactivity but has an ethyl ester group instead of a tert-butyl ester group.
Methyl bromoacetate: Similar in reactivity but has a methyl ester group.
Uniqueness
Tert-butyl 2-(3-bromopropoxy)acetate is unique due to the presence of both a tert-butyl ester group and a bromopropoxy group, which provides it with distinct reactivity and versatility in organic synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler analogs .
Properties
IUPAC Name |
tert-butyl 2-(3-bromopropoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)7-12-6-4-5-10/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZAVNNNAZKOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.